molecular formula C12H18N4O B1203118 Benzoylagmatine

Benzoylagmatine

Cat. No. B1203118
M. Wt: 234.3 g/mol
InChI Key: ZRBMNUPECIGKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylagmatine is a member of guanidines. It is a conjugate base of a benzoylagmatinium.

Scientific Research Applications

Benzoylation Procedures for Analyzing Biogenic Amines

  • A study by Özdestan and Üren (2009) developed a new benzoylation procedure to analyze biogenic amines like agmatine. This procedure improved reliability in terms of reaction time, peak resolution, detector response, and repeatability. It was found effective for analyzing various amines including agmatine, with good regression coefficients and detection limits ranging from 0.2 mg/l to 2.5 mg/l (Özdestan & Üren, 2009).

Benzoyl Peroxide in Pharmaceutical Applications

  • Although focusing on benzoyl peroxide, Bellei et al. (2004) explored its use as a free-radical generating compound in pharmaceuticals for treating acne. This study contributes to understanding the broader context of benzoyl compounds in pharmaceutical applications (Bellei et al., 2004).

Benzoyl Peroxide for Analyzing Pharmaceuticals in Water

  • A study by Kasprzyk-Hordern et al. (2008) utilized ultra performance liquid chromatography to detect various pharmaceuticals, including benzoyl peroxide, in water. This research highlights the use of benzoyl compounds in environmental monitoring (Kasprzyk-Hordern et al., 2008).

Microsponge Delivery System Involving Benzoyl Peroxide

  • Jelvehgari et al. (2006) investigated a microsponge delivery system for benzoyl peroxide, indicating its relevance in controlled drug release applications. This study can provide insights into similar applications for benzoylagmatine (Jelvehgari et al., 2006).

Benzoyl Chloride in Food Preservation

  • Research by del Olmo, Calzada, and Nuñez (2017) discussed the use of benzoyl chloride as a food preservative. This study offers a perspective on the potential applications of benzoyl derivatives in food science (del Olmo, Calzada, & Nuñez, 2017).

Monitoring Neurochemicals with Benzoyl Chloride Derivatization

  • Song et al. (2012) developed a method using benzoyl chloride for neurochemical monitoring in vivo. This research demonstrates the utility of benzoyl derivatives in neuroscience and neuropharmacology (Song et al., 2012).

Environmental Impact of Benzoylecgonine

  • A study by Parolini et al. (2018) on benzoylecgonine, a cocaine metabolite, assessed its environmental impact and toxicity to aquatic organisms. This research contributes to understanding the ecological implications of benzoyl compounds (Parolini et al., 2018).

Benzoylmesaconine in Anti-inflammatory Research

  • Zhou et al. (2022) explored the anti-inflammatory mechanisms of benzoylmesaconine. This study could provide insights into similar mechanisms for benzoylagmatine (Zhou et al., 2022).

Benzoyl Chloride in Photolysis Studies

  • Russo et al. (2016) used benzoyl chloride in a study on the photolysis of benzoylecgonine. This research indicates the potential of benzoyl compounds in environmental photolysis processes (Russo et al., 2016).

properties

Product Name

Benzoylagmatine

Molecular Formula

C12H18N4O

Molecular Weight

234.3 g/mol

IUPAC Name

N-[4-(diaminomethylideneamino)butyl]benzamide

InChI

InChI=1S/C12H18N4O/c13-12(14)16-9-5-4-8-15-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)(H4,13,14,16)

InChI Key

ZRBMNUPECIGKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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